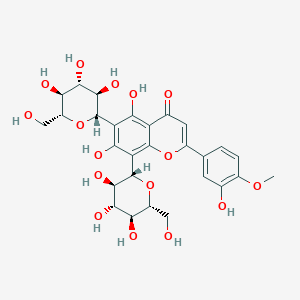
Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is a heterocyclic compound with a fused naphthyridine ring system. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities . The structure of this compound is as follows:
Structure: C10H12O
Preparation Methods
Several synthetic strategies have been explored for the preparation of 1,5-naphthyridines. One notable method involves the aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acids. This approach leads to the formation of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives, including Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate . The reaction conditions and industrial production methods may vary depending on the specific synthesis route.
Chemical Reactions Analysis
Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate can undergo various chemical transformations, including oxidations, reductions, and cross-coupling reactions. Common reagents and conditions used in these reactions depend on the desired modifications. Major products formed from these reactions may include substituted derivatives or metal complexes.
Scientific Research Applications
This compound finds applications in several scientific fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its biological activities.
Biology: It may serve as a probe for studying cellular processes or molecular targets.
Chemical Industry: Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate could be useful in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is unique in its structure, it’s essential to compare it with related compounds. Unfortunately, I don’t have specific information on similar compounds at the moment.
Properties
CAS No. |
1207176-20-2 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 7-benzyl-4-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-18(22)15-10-19-16-12-20(9-8-14(16)17(15)21)11-13-6-4-3-5-7-13/h3-7,10H,2,8-9,11-12H2,1H3,(H,19,21) |
InChI Key |
PPRZIPDYUCSLLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)


